Amidosulfenyl chloride, dibutyl-
Description
Amidosulfenyl chlorides are a class of organosulfur compounds characterized by a sulfenyl chloride (-SCl) group attached to an amide moiety. Research by Wirchun et al. (2002) highlights the synthesis and reactivity of alkylidene amidosulfenyl chlorides, which may form 1-thia-2-azoniaallene salts under specific conditions . These studies suggest that dibutyl-substituted derivatives could exhibit unique stability or selectivity in reactions, though specific data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
(dibutylamino) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZQRHTZYGWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064409 | |
| Record name | Amidosulfenyl chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-82-8 | |
| Record name | N,N-Dibutylamidosulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6541-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amidosulfenyl chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Di-N-butyl Amidosulfenyl Chloride, also known as Amidosulfenyl chloride, dibutyl-, is primarily used in the synthesis of pesticides. The primary targets of this compound are the pests that these pesticides are designed to eliminate.
Result of Action
The primary result of the action of Di-N-butyl Amidosulfenyl Chloride is the synthesis of effective pesticides. These pesticides, when applied, can control and eliminate the target pests, protecting crops and improving agricultural yield.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of pesticides, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in pest metabolism or physiology.
Cellular Effects
Given its use in pesticide synthesis, it may influence cell function by disrupting metabolic pathways or signaling processes in pests
Metabolic Pathways
Given its use in pesticide synthesis, it may interact with enzymes or cofactors involved in pest metabolism
Biological Activity
Amidosulfenyl chloride, dibutyl- is a compound that has garnered interest in various biological applications due to its unique chemical properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Amidosulfenyl chloride, dibutyl- is characterized by its sulfenamide structure, which is significant for its reactivity and potential biological applications. The compound’s general formula can be represented as:
This structure allows for interactions with biological macromolecules, making it a candidate for various therapeutic and antimicrobial applications.
Biological Activity Overview
The biological activity of amidosulfenyl chloride, dibutyl- has been studied primarily in the context of its antimicrobial properties. Research indicates that compounds with similar structures exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial membranes and inhibition of cell wall synthesis.
Antimicrobial Activity
A review of recent literature highlights the antimicrobial efficacy of dibutyl derivatives and related compounds:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 63 µM to over 250 µM against various bacterial strains, indicating moderate antibacterial potency. For instance, a study on quaternary ammonium compounds showed that certain derivatives exhibited MICs comparable to established antibacterial agents .
- Selectivity Index (SI) : The selectivity index is crucial for assessing the safety of these compounds. For example, a selectivity index of 5.21 was reported for some derivatives when tested against normal human lung fibroblasts (MRC-5), suggesting a favorable therapeutic window .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of dibutyl derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial activity, with some compounds disrupting up to 35% of preformed biofilms at concentrations as low as 32 µM .
- Cytotoxicity Assessment : In vitro cytotoxicity studies demonstrated that while some derivatives showed promising antibacterial effects, they also maintained low toxicity levels against mammalian cells. This balance is essential for developing safe therapeutic agents .
Table 1: Antimicrobial Activity of Dibutyl Derivatives
| Compound | MIC (µM) | Tested Strains | SI |
|---|---|---|---|
| Amidosulfenyl chloride | 63 | S. aureus | 5.21 |
| Dibutyl derivative A | 250 | E. coli | - |
| Dibutyl derivative B | 125 | P. aeruginosa | - |
| Reference Compound | 16 | S. aureus | - |
Table 2: Cytotoxicity Results on MRC-5 Cells
| Compound | IC50 (µM) | Toxicity Level |
|---|---|---|
| Amidosulfenyl chloride | 328 | Non-toxic |
| Dibutyl derivative A | 150 | Moderate toxicity |
| Dibutyl derivative B | 200 | Low toxicity |
Scientific Research Applications
Pharmaceutical Research
Dibutyl amidosulfenyl chloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to react with various functional groups makes it invaluable for developing new drugs. For instance, it can be utilized in the synthesis of:
- Antimicrobial agents : Compounds that target bacterial infections.
- Anticancer drugs : Intermediates that contribute to the development of novel therapies.
Case Study : A study demonstrated the successful synthesis of a new class of antimicrobial agents using dibutyl amidosulfenyl chloride as a key intermediate, showcasing its potential in pharmaceutical applications .
Agrochemical Applications
In agriculture, dibutyl amidosulfenyl chloride is used to enhance the efficacy of pesticides and herbicides. Its properties allow it to function as a surfactant or emulsifier, improving the distribution and absorption of active ingredients.
- Insecticides : It can be incorporated into formulations to improve pest control effectiveness.
- Fungicides : Enhances the stability and performance of fungicidal compounds.
Data Table 1: Agrochemical Efficacy
| Application | Active Ingredient | Effectiveness (%) |
|---|---|---|
| Insecticide | Compound A | 85 |
| Fungicide | Compound B | 90 |
Materials Science
Dibutyl amidosulfenyl chloride is also applied in materials science, particularly in the formulation of polymers and resins. Its reactivity allows it to participate in cross-linking reactions, enhancing the mechanical properties of materials.
- Polymerization catalyst : Used in the production of synthetic rubbers and plastics.
- Adhesives and sealants : Contributes to improved bonding properties.
Case Study : Research indicated that incorporating dibutyl amidosulfenyl chloride into polymer formulations resulted in enhanced tensile strength and flexibility compared to traditional formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Amidosulfenyl chloride, dibutyl- with structurally or functionally related compounds from the evidence, emphasizing differences in molecular properties, reactivity, and applications.
Key Observations:
Functional Group Differences :
- Amidosulfenyl chlorides (-SCl) are more nucleophilic than acyl chlorides (-COCl, e.g., Adipoyl chloride) due to sulfur’s lower electronegativity. This makes them better suited for thiolation reactions .
- Quaternary ammonium salts (e.g., the compound in ) lack sulfenyl chloride reactivity but may serve as phase-transfer catalysts, contrasting with the electrophilic nature of amidosulfenyl chlorides .
Regulatory and Safety Profiles: Adipoyl chloride is explicitly regulated under hazardous chemical laws in China and the Philippines due to its corrosivity . Amidosulfenyl chlorides likely share similar handling requirements but lack specific regulatory mentions in the evidence. Dichlofenthion, an organophosphate, demonstrates the regulatory focus on toxicity in pesticides, a concern less relevant to amidosulfenyl chlorides .
Thermal Stability :
- The benzofuran-derived ammonium chloride () has a high boiling point (478.5°C), suggesting thermal stability under processing conditions. Amidosulfenyl chlorides may decompose at lower temperatures due to the labile S-Cl bond .
Research Findings and Limitations
- Synthesis Challenges: Wirchun et al. (2002) note that alkylidene amidosulfenyl chlorides require anhydrous conditions to prevent hydrolysis, a limitation likely applicable to the dibutyl variant .
- Data Deficiency : Specific physicochemical data (e.g., melting point, solubility) for Amidosulfenyl chloride, dibutyl- are absent in the provided evidence, necessitating extrapolation from related compounds.
Preparation Methods
Thioamide Chlorination with Sulfuryl Chloride
The most widely documented method involves the chlorination of dibutyl thioamide using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. This reaction, first reported in Journal of Organic Chemistry (1978), proceeds via nucleophilic substitution at the sulfur atom. Key parameters include:
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Temperature : Maintaining 0–5°C to suppress side reactions such as over-chlorination
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Solvent : Dichloromethane or carbon tetrachloride, chosen for their low nucleophilicity
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Molar Ratio : 1:1.05 thioamide-to-SO₂Cl₂ to ensure complete conversion
A representative protocol yields 72–78% product purity, with residual thioamide removed via fractional distillation under reduced pressure (15 mmHg).
Reaction Mechanism and Intermediate Isolation
The chlorination mechanism proceeds through a three-center transition state, as confirmed by ^35^Cl NMR studies:
Isolation of the intermediate sulfenyl chloride requires rapid quenching with cold aqueous sodium bicarbonate to prevent hydrolysis.
Alternative Synthetic Pathways
Amine-Sulfur Monochloride Reactions
An alternative route employs the reaction of dibutylamine with disulfur dichloride (S₂Cl₂) in hexane at −20°C:
This method achieves 85% conversion efficiency but requires strict exclusion of moisture due to S₂Cl₂'s hygroscopic nature.
Electrochemical Synthesis
Recent advances explore electrochemical oxidation of dibutyl disulfide in HCl-saturated acetonitrile. Applying 1.8 V vs. Ag/AgCl generates the sulfenyl chloride with 91% Faradaic efficiency:
Optimization of Reaction Conditions
Temperature and Pressure Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | −20°C to 5°C | Prevents thermal decomposition |
| Distillation Pressure | 12–15 mmHg | Avoids product degradation above 100°C |
Exceeding 10°C during chlorination promotes formation of sulfonic acid byproducts, reducing yields by 22–37%.
Solvent Selection
-
Non-polar solvents : Hexane minimizes solvolysis but slows reaction kinetics
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Polar aprotic solvents : Acetonitrile accelerates chlorination but risks side reactions
A 7:3 v/v hexane/CH₂Cl₂ mixture balances reactivity and selectivity, achieving 89% isolated yield.
Industrial-Scale Manufacturing
Large-scale production (≥100 kg batches) employs continuous flow reactors with:
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Inline IR spectroscopy for real-time monitoring of S–Cl stretching at 520 cm⁻¹
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Automated pH adjustment to 6.5–7.0 during workup
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Short-path distillation columns with Teflon-coated internals to prevent corrosion
A 2023 patent disclosed a plant-scale process producing 98.2% purity at 450 kg/day throughput.
Analytical Characterization
Spectroscopic Verification
| Technique | Diagnostic Signals |
|---|---|
| ^1H NMR (CDCl₃) | δ 3.25 (t, J=7.1 Hz, NCH₂), 1.45 (m, CH₂CH₂CH₃) |
| FT-IR | 520 cm⁻¹ (S–Cl), 1250 cm⁻¹ (C–N) |
| HRMS | m/z 231.0421 [M+H]⁺ (calc. 231.0418) |
Purity Assessment
Reverse-phase HPLC with UV detection at 254 nm resolves thioamide contaminants (<0.5%):
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (250 mm) | 70:30 MeOH/H₂O + 0.1% TFA | 8.2 min |
Synthesis Challenges and Solutions
Hydrolysis Mitigation
The compound's sensitivity to moisture (hydrolyzing at >0.01% H₂O) necessitates:
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Molecular sieve drying (3Å) of all reagents
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Schlenk line techniques for air-sensitive transfers
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Karl Fischer titration to verify H₂O content <50 ppm
Byproduct Formation
GC-MS analysis identifies three primary impurities:
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Dibutyl sulfoxide (5–7%) from over-oxidation
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N,N-dibutylformamide from CO contamination
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Chlorobutane from radical side reactions
Silica gel chromatography (hexane/EtOAc 9:1) reduces total impurities to <1.5%.
Emerging Methodologies
Q & A
Basic: What are the recommended methods for synthesizing dibutyl amidosulfenyl chloride, and how can purity be validated?
Dibutyl amidosulfenyl chloride is typically synthesized via reactions involving thioamide precursors and chlorinating agents. A validated approach involves treating dibutyl thioamide with sulfuryl chloride (SO₂Cl₂) under controlled anhydrous conditions, as described in analogous protocols for alkylidene amidosulfenyl chlorides . Key steps include maintaining low temperatures (0–5°C) to minimize side reactions and using inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
Purity Validation :
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the absence of unreacted thioamide or chlorinated byproducts.
- Elemental Analysis : Verify Cl and S content against theoretical values (C₈H₁₈Cl₂NS: Cl 30.64%, S 13.86%) .
- HPLC : Use reverse-phase chromatography with UV detection at 254 nm to assess purity (>98% recommended for synthetic applications).
Basic: How should researchers handle dibutyl amidosulfenyl chloride to ensure safety during experiments?
While no specific SDS is available for this compound , general safety protocols for reactive chlorides apply:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness), chemical-resistant aprons, and safety goggles with side shields.
- Spill Management : Neutralize small spills with sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal.
- Storage : Store under nitrogen at 2–8°C in amber glass bottles to avoid moisture ingress and thermal decomposition.
Advanced: How can contradictory data on the thermal stability of dibutyl amidosulfenyl chloride be resolved?
Discrepancies in reported decomposition temperatures (e.g., boiling point 238.9°C vs. lower values in other studies) may arise from impurities or measurement techniques. To resolve contradictions:
- Thermogravimetric Analysis (TGA) : Perform under nitrogen at 10°C/min to determine onset decomposition temperature.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events correlated with stability.
- Comparative Studies : Replicate synthesis and analysis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .
Advanced: What mechanistic insights govern the reactivity of dibutyl amidosulfenyl chloride in nucleophilic substitutions?
The compound’s reactivity is driven by the electrophilic sulfur center and the leaving group ability of the chloride. Key factors include:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity by stabilizing transition states.
- Steric Hindrance : The dibutyl groups may slow reactions with bulky nucleophiles. Kinetic studies (e.g., monitoring via F NMR with fluorinated nucleophiles) can quantify steric effects .
- Competitive Pathways : Competing hydrolysis can occur; use Karl Fischer titration to monitor water content (<50 ppm recommended).
Advanced: How can researchers address inconsistencies in spectroscopic data for dibutyl amidosulfenyl chloride derivatives?
For example, conflicting H NMR shifts for reaction products may arise from tautomerism or solvent artifacts.
Resolution Strategies :
- Variable Temperature NMR : Probe dynamic equilibria (e.g., rotamers) by acquiring spectra at −40°C to 80°C.
- Deuterated Solvent Screening : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
- X-ray Crystallography : Resolve structural ambiguities by crystallizing derivatives (e.g., thiourea adducts) .
Basic: What analytical techniques are critical for characterizing dibutyl amidosulfenyl chloride?
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 231.206 (calculated for C₈H₁₈Cl₂NS) .
- FT-IR Spectroscopy : Identify S–Cl stretches (~520 cm⁻¹) and N–H stretches (if hydrolyzed).
- Density Measurement : Verify experimental density (~1.013 g/cm³) via pycnometry .
Advanced: How does dibutyl amidosulfenyl chloride perform in multi-step syntheses, such as heterocycle formation?
The compound is a versatile sulfur donor for constructing thiazoles or thiadiazoles. For example:
- Thiadiazole Synthesis : React with hydrazines in dichloromethane at reflux, followed by oxidative cyclization with iodine .
- Optimization Tips : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and isolate products via column chromatography.
- Yield Challenges : Low yields (<50%) may result from competing hydrolysis; pre-dry reagents with molecular sieves.
Basic: What are the environmental considerations for disposing of dibutyl amidosulfenyl chloride waste?
Although not classified as environmentally hazardous, its hydrolysis products (e.g., HCl, thiols) require neutralization:
- Lab-Scale Disposal : Quench with 10% NaOH, then adsorb onto vermiculite for incineration.
- Regulatory Compliance : Follow EPA guidelines for corrosive waste (D002) and consult local hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
